molecular formula C8H17NO2 B2971188 4-(2-Aminopropyl)oxan-4-ol CAS No. 2171979-04-5

4-(2-Aminopropyl)oxan-4-ol

Cat. No. B2971188
CAS RN: 2171979-04-5
M. Wt: 159.229
InChI Key: DOMCIKWDNPCMSA-UHFFFAOYSA-N
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Description

4-(2-Aminopropyl)oxan-4-ol is a chemical compound that is also known as tetrahydroharmine. It is a natural alkaloid that is found in several plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. This compound has been studied for its potential therapeutic properties and has shown promising results in several scientific studies.

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Oligomer-Metal Complexes : Research has demonstrated the synthesis and characterization of oligomers and their metal complexes, focusing on oxidative polycondensation reactions and the formation of oligomeric Schiff bases. These compounds exhibit promising thermal stability and can potentially be used in the development of new materials with specialized functions (Kaya & Koyuncu, 2003).

Amino Sugars and Mimetics : A tutorial review highlighted the synthesis of amino sugars, dideoxyamino carbohydrate derivatives, and sialic acid analogues. These compounds have significant implications for anti-inflammatory applications and the development of novel therapeutic agents (Pfrengle & Reissig, 2010).

Advanced Material Synthesis

Nitroxide-Mediated Photopolymerization : A study introduced a new compound for nitroxide-mediated photopolymerization, showcasing its efficiency in generating polymeric materials. This innovation can enhance the development of materials with specific optical properties (Guillaneuf et al., 2010).

Theranostic Nanomedicine : The condensation reaction between amino groups on the surface of fluorescent carbon dots and oxaliplatin derivatives was explored to create a novel theranostic agent. This agent could enable simultaneous drug delivery and fluorescent tracking, offering a new avenue for personalized medicine (Zheng et al., 2014).

Catalysis and Synthetic Chemistry

Metal-Free Photosensitized Oxyimination : A groundbreaking method for the synthesis of 1,2-aminoalcohols via metal-free photosensitization was reported. This technique provides a novel approach for the direct introduction of amine and alcohol functionalities into alkene substrates, facilitating the synthesis of complex organic molecules (Patra et al., 2021).

Oxalic Acid-Catalyzed Oxidation : The catalytic oxidation of some 2-amino-4,6-diarylpyrimidines using chromium(VI)–oxalic acid complex was investigated. This study provides insights into the mechanistic aspects of catalytic oxidation reactions and their applications in organic synthesis (Meenakshisundaram et al., 2007).

properties

IUPAC Name

4-(2-aminopropyl)oxan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-7(9)6-8(10)2-4-11-5-3-8/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMCIKWDNPCMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1(CCOCC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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